(2S)-({[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)(phenyl)ethanoic acid
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Overview
Description
({[(6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID: is a complex organic compound with a unique structure that includes a benzo[c]chromene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ({[(6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the benzo[c]chromene core, followed by the introduction of the acetylamino and phenylacetic acid groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: ({[(6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the benzo[c]chromene core.
Reduction: This reaction can reduce specific functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others, leading to derivatives with different properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry: In chemistry, ({[(6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biology, this compound could be used to study the effects of benzo[c]chromene derivatives on biological systems. Its interactions with various biomolecules could provide insights into its potential as a therapeutic agent.
Medicine: In medicine, ({[(6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID might be investigated for its pharmacological properties. Its structure suggests potential activity as an anti-inflammatory or anticancer agent.
Industry: In industry, this compound could be used in the development of new materials or as a precursor for other industrial chemicals. Its stability and reactivity make it a versatile compound for various applications.
Mechanism of Action
The mechanism of action of ({[(6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Benzo[c]chromene derivatives: These compounds share the benzo[c]chromene core but differ in their functional groups.
Phenylacetic acid derivatives: These compounds have the phenylacetic acid moiety but may lack the benzo[c]chromene structure.
Uniqueness: ({[(6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL)OXY]ACETYL}AMINO)(PHENYL)ACETIC ACID is unique due to its combination of the benzo[c]chromene core with the acetylamino and phenylacetic acid groups. This unique structure gives it distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C23H21NO6 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
(2S)-2-[[2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]amino]-2-phenylacetic acid |
InChI |
InChI=1S/C23H21NO6/c25-20(24-21(22(26)27)14-6-2-1-3-7-14)13-29-15-10-11-17-16-8-4-5-9-18(16)23(28)30-19(17)12-15/h1-3,6-7,10-12,21H,4-5,8-9,13H2,(H,24,25)(H,26,27)/t21-/m0/s1 |
InChI Key |
FJKYEEIXZIAAOS-NRFANRHFSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)N[C@@H](C4=CC=CC=C4)C(=O)O)OC2=O |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)NC(C4=CC=CC=C4)C(=O)O)OC2=O |
Origin of Product |
United States |
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